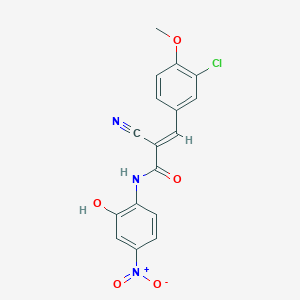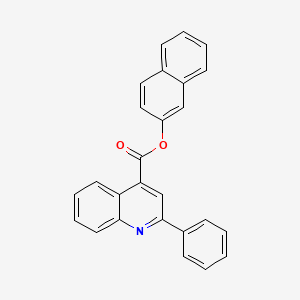![molecular formula C14H17N5O3S B10879820 2-(4-methoxyphenyl)-N'-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B10879820.png)
2-(4-methoxyphenyl)-N'-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N’-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide is a complex organic compound that features a combination of aromatic, triazole, and hydrazide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N’-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile under acidic or basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Acetylation: The acetyl group is added using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Hydrazide Formation: The final hydrazide is formed by reacting the intermediate with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of alcohols or amines.
Substitution: The aromatic ring and the triazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution on the aromatic ring can be facilitated by reagents like bromine or nitric acid, while nucleophilic substitution on the triazole ring can involve alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. The triazole ring is known for its bioactivity, which could be exploited in drug design.
Medicine
Medicinally, 2-(4-methoxyphenyl)-N’-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The triazole ring could interact with metal ions or other molecular targets, influencing biological pathways.
類似化合物との比較
Similar Compounds
- 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 2-(4-methoxyphenyl)-N’-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of both the triazole and hydrazide groups can lead to diverse interactions with biological targets, making it a compound of significant interest for further research.
特性
分子式 |
C14H17N5O3S |
|---|---|
分子量 |
335.38 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-N'-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]acetohydrazide |
InChI |
InChI=1S/C14H17N5O3S/c1-9-15-14(19-16-9)23-8-13(21)18-17-12(20)7-10-3-5-11(22-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,17,20)(H,18,21)(H,15,16,19) |
InChIキー |
OUSGSRIMHKXANA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NN1)SCC(=O)NNC(=O)CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879750.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B10879761.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10879766.png)


![N'-(2-{[4-(2-bromo-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10879804.png)
![ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10879812.png)
![1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B10879815.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxypropyl)benzamide](/img/structure/B10879831.png)
![3-Nitro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10879832.png)
![(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide](/img/structure/B10879838.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10879841.png)
